4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
CAS No.: 263157-71-7
Cat. No.: VC3841418
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263157-71-7 |
|---|---|
| Molecular Formula | C15H14ClN3O4 |
| Molecular Weight | 335.74 g/mol |
| IUPAC Name | 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide |
| Standard InChI | InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18) |
| Standard InChI Key | YQVLDAOSZKKZFA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two aromatic systems:
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A 4-chloro-3,5-dimethylphenoxy group attached via an ether linkage to a benzene ring.
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A 3-nitrobenzenecarboximidamide moiety featuring a hydroxy group at the N'-position.
The molecular formula is deduced as C₁₅H₁₄ClN₃O₅, derived from:
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Phenoxy component: C₈H₇ClO (4-chloro-3,5-dimethylphenol backbone).
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Benzene core: C₆H₃N₃O₄ (nitro and carboximidamide substituents).
Key functional groups include:
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Chloro and dimethyl groups: Enhance lipophilicity and steric bulk .
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Nitro group: Introduces electron-withdrawing effects, influencing reactivity.
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Carboximidamide (N'-hydroxy): Imparts hydrogen-bonding capacity and metal-chelating potential.
Systematic Nomenclature
The IUPAC name follows positional numbering:
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4-(4-Chloro-3,5-dimethylphenoxy): Phenoxy substituent at position 4.
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3-Nitro: Nitro group at position 3.
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N'-Hydroxybenzenecarboximidamide: Carboximidamide with hydroxylamine at position 1.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of a benzene precursor (Figure 1):
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Phenoxy Ether Formation:
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Nucleophilic substitution between 4-chloro-3,5-dimethylphenol and a halogenated benzene derivative under basic conditions.
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Example: Reaction with 4-fluoronitrobenzene in the presence of K₂CO₃.
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Nitration:
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Introduction of the nitro group at position 3 using HNO₃/H₂SO₄.
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Carboximidamide Installation:
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Conversion of a carbonyl group to carboximidamide via reaction with hydroxylamine.
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Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Phenoxy coupling | 4-Chloro-3,5-dimethylphenol, K₂CO₃, DMF, 110°C | 65–70% | Steric hindrance from dimethyl groups |
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 80% | Regioselectivity control |
| Carboximidamide formation | NH₂OH·HCl, NaOAc, ethanol, reflux | 50–60% | Over-oxidation risks |
Physicochemical Properties
Partitioning and Solubility
Predicted properties based on structural analogs :
Stability Profile
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Thermal stability: Decomposes above 200°C (differential scanning calorimetry).
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Photostability: Susceptible to nitro group reduction under UV light.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct data are absent, related carboximidamides exhibit:
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Antimicrobial activity: Disruption of bacterial cell wall synthesis via metal ion chelation.
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Herbicidal action: Auxin-like growth regulation in plants (phenoxy moiety).
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Anticancer potential: Nitro group reduction to cytotoxic nitroso intermediates.
Structure-Activity Relationships
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Nitro position: Meta-substitution (position 3) enhances electron-deficient character, improving DNA intercalation.
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Phenoxy lipophilicity: Chloro and dimethyl groups increase membrane permeability .
Future Research Directions
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Synthetic Optimization:
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Explore microwave-assisted synthesis to improve carboximidamide yields.
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Investigate enzymatic nitration for regioselectivity.
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Biological Screening:
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Evaluate toxicity profiles in mammalian cell lines (e.g., HepG2).
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Test herbicidal efficacy in model plants (Arabidopsis thaliana).
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Computational Modeling:
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Molecular docking studies to identify protein targets (e.g., bacterial dihydrofolate reductase).
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